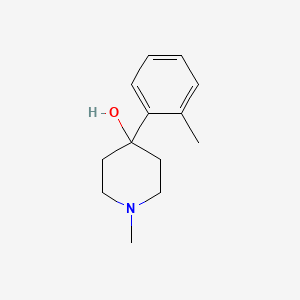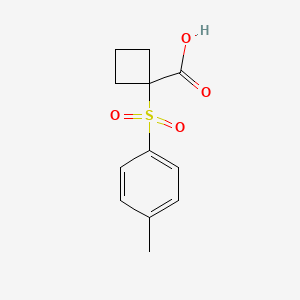
1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₄O₄S and a molecular weight of 254.30 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a 4-methylbenzenesulfonyl group and a carboxylic acid group. It is primarily used in research and development projects due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent functionalization. One common synthetic route includes the sulfonylation of cyclobutane derivatives with 4-methylbenzenesulfonyl chloride under basic conditions, followed by carboxylation . Industrial production methods may involve bulk custom synthesis and procurement to meet specific research needs .
Chemical Reactions Analysis
1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in electrophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the cyclobutane ring, limiting its structural versatility.
Cyclobutane derivatives: Various cyclobutane derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-9-3-5-10(6-4-9)17(15,16)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
QLQDYJNBDKGHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


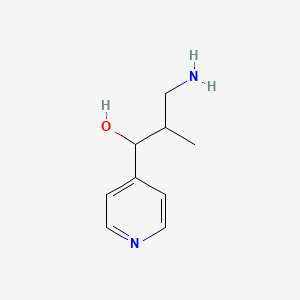
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)

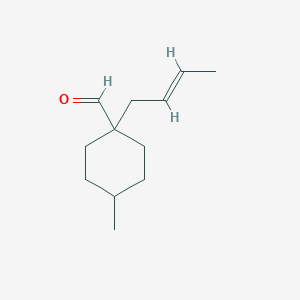
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
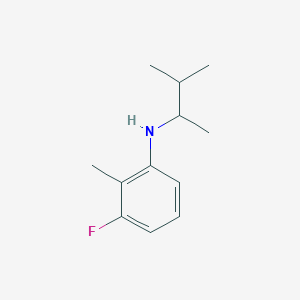
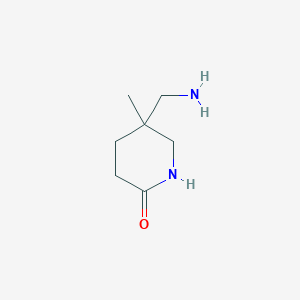
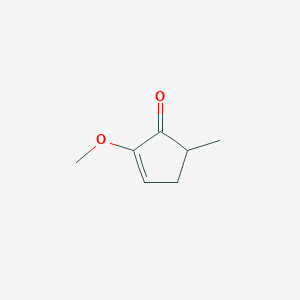
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
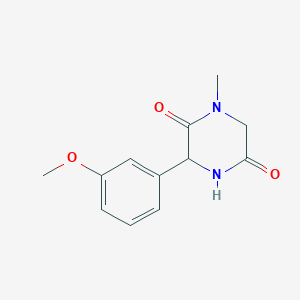
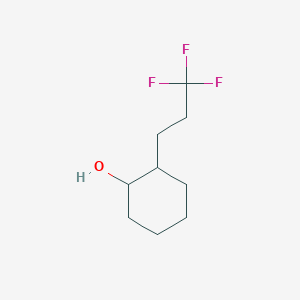
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
